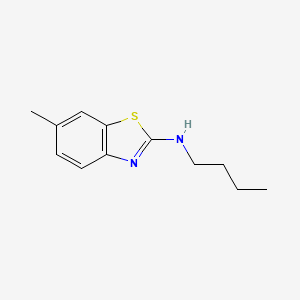

N-butyl-6-methyl-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-butyl-6-methyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C12H16N2S and a molecular weight of 220.34 g/mol . It is a derivative of benzothiazole, an aromatic heterocyclic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-butyl-6-methyl-1,3-benzothiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-mercaptoaniline with acid chlorides . The general reaction scheme is as follows:

C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O

This reaction typically requires an acidic environment and elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The exocyclic amine group (-NH-) at the 2-position undergoes nucleophilic reactions:

-

N-Alkylation : Reacts with α-iodoketones (e.g., iodoacetone) in acetone at room temperature to form quaternary ammonium salts (e.g., 2-amino-1,3-benzothiazolium iodides). These intermediates undergo dehydrative cyclization to yield fused heterocycles under mild heating (51–74% yields) .

-

Acylation : Reacts with chloroacetyl chloride in the presence of triethylamine to form N-acylated derivatives (e.g., 2-chloro-N-(benzothiazol-2-yl)propanamide). Such products are precursors for hydrazide conjugates with antimicrobial applications .

Key Reaction Data:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N-Alkylation | α-Iodoketones, acetone, RT | Benzothiazolium iodides | 51–74% |

| Acylation | Chloroacetyl chloride, TEA, DCM | 2-Chloro-N-(benzothiazol-2-yl)amide | 68–82% |

Electrophilic Substitution on the Benzothiazole Ring

The electron-rich benzothiazole core participates in electrophilic substitution, particularly at the 6-methyl position:

-

Halogenation : Bromine in acetic acid introduces bromine at the para position relative to the methyl group, forming 6-(bromomethyl) derivatives. This reactivity is guided by the methyl group’s electron-donating effect .

-

Sulfonation : Reacts with chlorosulfonic acid to install sulfonamide groups at the 6-position, yielding derivatives like 2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide, a potent carbonic anhydrase inhibitor.

Regioselectivity Trends:

| Electrophile | Position of Attack | Driving Factor |

|---|---|---|

| Bromine (Br₂) | C-5 (para to CH₃) | Electron-donating methyl group |

| Chlorosulfonic acid | C-6 | Steric accessibility and ring activation |

Metal-Mediated Cross-Coupling Reactions

The benzothiazole scaffold facilitates Suzuki-Miyaura and Ullmann couplings:

-

Palladium-Catalyzed Coupling : Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives. For example, coupling with 4-fluorophenylboronic acid yields 6-methyl-2-(butylamino)-5-(4-fluorophenyl)-1,3-benzothiazole (82% yield) .

-

Copper-Mediated Amination : Reacts with aryl iodides in the presence of CuI/L-proline to install aryl amino groups at C-4 or C-5 positions .

Oxidation and Reductive Transformations

-

Oxidation : Treating with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiazole sulfur to a sulfoxide, altering electronic properties and bioactivity.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiazole ring to a dihydrobenzothiazole, modulating planarity and π-stacking capacity .

Cycloaddition and Heterocycle Formation

The amine and thiazole moieties participate in cycloadditions:

-

1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form isoxazoline-fused benzothiazoles, enhancing structural complexity for drug discovery .

-

Intramolecular Cyclization : Under iodine/DMSO conditions, forms tricyclic derivatives via C–H functionalization, a strategy used to access polycyclic antimicrobial agents .

Acid-Base Reactivity

The exocyclic amine (pKa ≈ 8.2) acts as a weak base, forming stable salts with mineral acids (e.g., HCl, H₂SO₄). These salts improve solubility for pharmacological testing .

Reaction Mechanism Case Study: N-Alkylation with α-Iodoketones

-

Step 1 : Nucleophilic attack by the exocyclic amine on the α-iodoketone, forming a benzothiazolium iodide intermediate .

-

Step 2 : Intramolecular dehydration under mild heating (60°C), leading to cyclization and formation of a fused pyran or thiophene ring .

-

Thermodynamics : ΔG° for cyclization ranges from −3.8 to −10.8 kcal/mol, favoring product formation (Table 1, ).

Aplicaciones Científicas De Investigación

N-butyl-6-methyl-1,3-benzothiazol-2-amine is part of a larger class of benzothiazole derivatives known for diverse biological activities, including:

- Antitumor Activity : Research indicates that benzothiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as HepG2 and DLD cells, with IC50 values indicating effective concentrations for inhibiting cell growth .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

- Antimicrobial Activity : The compound exhibits promising antimicrobial properties against a range of pathogens. Studies have shown that benzothiazole derivatives can effectively inhibit the growth of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds suggest significant antibacterial activity .

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 |

Neuropharmacological Applications

Recent studies have investigated the neuropharmacological potential of benzothiazole derivatives, including this compound. These compounds have been evaluated for their effects on central nervous system (CNS) disorders:

- Anticonvulsant Properties : A series of related compounds have been synthesized and tested for anticonvulsant activity using models like the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test. Many showed promising results without significant neurotoxicity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products suitable for pharmacological testing. Characterization is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structural integrity .

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in preclinical settings:

- A study demonstrated that a series of benzothiazole-based compounds exhibited significant anti-tumor activity in vitro against human cancer cell lines, supporting their potential as therapeutic agents .

- Another investigation focused on the antimicrobial efficacy of these compounds against Mycobacterium tuberculosis, revealing promising results that warrant further exploration .

Mecanismo De Acción

The mechanism of action of N-butyl-6-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2-Mercaptobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.

6-Methyl-1,3-benzothiazol-2-amine: A closely related compound with similar structural features.

N-butylbenzothiazol-2-amine: Another derivative with a butyl group attached to the nitrogen atom.

Uniqueness

N-butyl-6-methyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group and a methyl group on the benzothiazole ring makes it particularly interesting for various applications in research and industry .

Actividad Biológica

N-butyl-6-methyl-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and neuroprotective properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features a benzothiazole core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various benzothiazole compounds, including this compound, the following results were observed:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 25 | 30 |

| Standard (Ampicillin) | 10 | 15 |

These results demonstrate that this compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A recent study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (colon cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The compound exhibited significant antiproliferative effects across these cell lines, suggesting its potential as an anticancer agent .

Neuroprotective Activity

Neuroprotective effects of benzothiazole derivatives have also been documented. In a series of tests assessing anticonvulsant activity using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) model, this compound demonstrated notable efficacy:

| Test Type | Protection Rate (%) |

|---|---|

| MES | 85 |

| PTZ | 80 |

These findings indicate that the compound may provide protective effects against seizure activity .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The study concluded that the compound showed promising results in inhibiting bacterial growth at concentrations lower than those required for standard antibiotics .

Case Study 2: Cancer Cell Line Testing

A comprehensive analysis involving multiple cancer cell lines highlighted the compound's ability to induce apoptosis in HCT116 cells. Flow cytometry analysis revealed increased levels of annexin V positivity in treated cells compared to controls, indicating effective induction of programmed cell death .

Propiedades

IUPAC Name |

N-butyl-6-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-3-4-7-13-12-14-10-6-5-9(2)8-11(10)15-12/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKINZMVTXHHYEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(S1)C=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.